Cas no 2229182-09-4 (3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)

3-(ブト-3-イン-1-イル)-2,6-ジクロロ-5-フルオロピリジンは、高反応性のアルキン基を有するハロゲン化ピリジン誘導体です。分子内にクロロ基とフルオロ基が位置選択的に配置されており、医農薬中間体としての応用が期待されます。特に、パラ位のフッ素原子は電子効果により求核置換反応の活性サイトを形成し、アルキン基はクリックケミストリーやカップリング反応への適用が可能です。この化合物は高い純度で合成可能であり、複雑な骨格構築における多用途なビルディングブロックとして機能します。結晶性が良好なため、取り扱いや精製が比較的容易である点も特徴です。

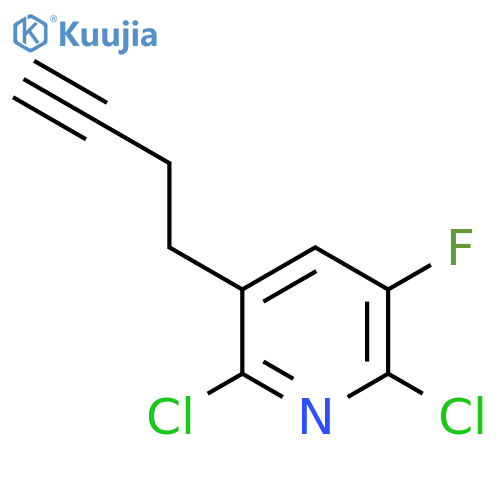

2229182-09-4 structure

商品名:3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine 化学的及び物理的性質

名前と識別子

-

- 3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine

- 2229182-09-4

- EN300-1975864

-

- インチ: 1S/C9H6Cl2FN/c1-2-3-4-6-5-7(12)9(11)13-8(6)10/h1,5H,3-4H2

- InChIKey: WSYOTCBVAHPQJK-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(=C(N=1)Cl)F)CCC#C

計算された属性

- せいみつぶんしりょう: 216.9861327g/mol

- どういたいしつりょう: 216.9861327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 12.9Ų

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1975864-0.5g |

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine |

2229182-09-4 | 0.5g |

$1316.0 | 2023-09-16 | ||

| Enamine | EN300-1975864-0.25g |

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine |

2229182-09-4 | 0.25g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-1975864-0.05g |

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine |

2229182-09-4 | 0.05g |

$1152.0 | 2023-09-16 | ||

| Enamine | EN300-1975864-1.0g |

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine |

2229182-09-4 | 1g |

$0.0 | 2023-05-23 | ||

| Enamine | EN300-1975864-10g |

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine |

2229182-09-4 | 10g |

$5897.0 | 2023-09-16 | ||

| Enamine | EN300-1975864-1g |

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine |

2229182-09-4 | 1g |

$1371.0 | 2023-09-16 | ||

| Enamine | EN300-1975864-0.1g |

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine |

2229182-09-4 | 0.1g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-1975864-2.5g |

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine |

2229182-09-4 | 2.5g |

$2688.0 | 2023-09-16 | ||

| Enamine | EN300-1975864-5g |

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine |

2229182-09-4 | 5g |

$3977.0 | 2023-09-16 |

3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

2229182-09-4 (3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬